

Introduction: The Critical Role of Solubility in Drug Development

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Compound of Interest

Compound Name: *Methyl 3,4-diamino-5-bromobenzoate*

CAS No.: *1245643-11-1*

Cat. No.: *B1425068*

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The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary hurdle.[1][2] A drug's therapeutic effect is contingent on its bioavailability, which is intrinsically linked to its solubility and permeability.[1][3] An active pharmaceutical ingredient (API) must be in a dissolved state to be absorbed and reach its systemic target.[1] Therefore, a thorough understanding and characterization of a compound's solubility is not merely a perfunctory step but a cornerstone of successful drug development, influencing formulation strategies, dosage form design, and ultimately, clinical efficacy.

Methyl 3,4-diamino-5-bromobenzoate, with its aromatic diamino structure, presents a unique case for solubility investigation. The interplay of its functional groups dictates its interaction with various solvents, making a systematic study of its solubility profile essential for advancing its preclinical development.

Physicochemical Properties of Methyl 3,4-diamino-5-bromobenzoate

A foundational understanding of a compound's physicochemical properties is paramount to interpreting its solubility behavior. For **Methyl 3,4-diamino-5-bromobenzoate**, the following information has been compiled from various chemical suppliers.

Property	Value	Source
Molecular Formula	C ₈ H ₉ BrN ₂ O ₂	[4]
Molecular Weight	245.07 g/mol	[4]
Appearance	Solid	[5]
Predicted LogP	1.40	[6]
Topological Polar Surface Area (TPSA)	78.34 Å ²	[6]
Hydrogen Bond Donors	2	[6]
Hydrogen Bond Acceptors	4	[6]
Rotatable Bonds	1	[6]

The predicted LogP value of 1.40 suggests that **Methyl 3,4-diamino-5-bromobenzoate** has a moderate lipophilicity. The presence of two amino groups and a methyl ester group provides sites for hydrogen bonding, which will significantly influence its solubility in protic solvents.

Factors Influencing the Solubility of Aromatic Amines

The solubility of a compound is not an intrinsic constant but is highly dependent on a variety of external factors.[3][7] For an aromatic amine like **Methyl 3,4-diamino-5-bromobenzoate**, the following are of particular importance:

- pH of the Solvent: As weak bases, the amino groups of the compound can be protonated in acidic solutions. This ionization significantly increases the polarity of the molecule, thereby enhancing its solubility in aqueous media.[8][9] The relationship between pH, pKa, and solubility is a critical consideration.[9]

- **Solvent Polarity:** The principle of "like dissolves like" is a fundamental concept in solubility. [10][11] Polar solvents will better solvate polar solutes, and non-polar solvents will be more effective for non-polar solutes. The presence of both polar (amino, ester) and non-polar (benzene ring, bromo group) moieties in **Methyl 3,4-diamino-5-bromobenzoate** suggests that its solubility will vary significantly across a spectrum of solvents.
- **Temperature:** The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature. [12][13] However, this is not a universal rule, and the effect of temperature should be experimentally determined.
- **Crystal Structure (Polymorphism):** The solid-state properties of a compound can have a profound impact on its solubility. [7] Different crystalline forms (polymorphs) or an amorphous state will have different lattice energies, leading to variations in solubility. [14]

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. [15] This method involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in a filtered aliquot of the supernatant.

Below are detailed protocols for determining the solubility of **Methyl 3,4-diamino-5-bromobenzoate** using the shake-flask method with quantification by High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.

Shake-Flask Method: Core Protocol

This initial phase of the experiment is common to both HPLC and UV-Vis quantification methods.

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